(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[4-(dimethylamino)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-5-23-16-11-8-14(19(25)26-4)12-17(16)27-20(23)21-18(24)13-6-9-15(10-7-13)22(2)3/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDDEDCJUROHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, anticonvulsant properties, and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups, including:
- A benzothiazole core.
- A dimethylamino substituent.
- An imino linkage that enhances its reactivity.
This structural diversity contributes to its potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key methods include:
- Formation of the benzothiazole ring .
- Introduction of the dimethylamino group .
- Coupling reactions to form the final product .
Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Cytotoxicity
Studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability in response to treatment.
- Preliminary results suggest that it may induce apoptosis in cancer cells, although specific data on this compound is limited .
Anticonvulsant Activity
Research has shown that benzothiazole derivatives can possess anticonvulsant properties. In a related study, several benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. Notably:
- Compounds demonstrated effective seizure protection at doses as low as 100 mg/kg.
- The protective index (PI) values indicated a favorable safety profile compared to standard anticonvulsants like sodium valproate .
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with specific protein targets , potentially modulating signaling pathways involved in cell proliferation and apoptosis.
- Influencing neurotransmission , particularly through GABAergic pathways, which may underlie its anticonvulsant effects .
Case Studies
- Anticancer Activity : A study highlighted that similar benzothiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising therapeutic profile for further development .
- Anticonvulsant Efficacy : Another investigation into related compounds found that they showed significant anticonvulsant activity with minimal neurotoxicity, indicating their potential as safer alternatives for epilepsy treatment .
Comparison with Similar Compounds
Thiazole Derivatives
The target compound shares structural motifs with thiazole derivatives synthesized via cyclization of hydrazones with thioglycolic acid, as seen in compounds 11a–c (e.g., 2-((4-substituted-benzylidene)hydrazinyl)-4-phenylthiazoles) . Key differences include:
- Substituent Diversity: The target compound incorporates a 4-(dimethylamino)benzoyl imino group and a methyl ester, whereas 11a–c feature phenyl and substituted benzylidene groups. These modifications may alter electronic properties and biological interactions.
Triazole-Thione Derivatives
The triazole-thione compound in forms a hexamer via N–H···O/S and O–H···S hydrogen bonds .
Pesticide-Related Compounds
Metsulfuron-methyl and related pesticides () share a methyl benzoate group but differ in core structure (triazine vs. thiazole) and functional groups (sulfonylurea vs. imino) . These differences likely render the target compound unsuitable as a pesticide but more relevant to medicinal chemistry.
Pharmacological Potential
Compounds like 11a–c and triazole derivatives in exhibit analgesic activity, suggesting the target compound’s thiazole core and electron-rich substituents (e.g., dimethylamino) could similarly modulate biological targets .
Crystallographic and Computational Analysis
- Software Utilization : The use of SHELX programs (e.g., SHELXL for refinement) is common in small-molecule crystallography, as seen in ’s triazole-thione structure . If the target compound’s structure was resolved crystallographically, similar methodologies would apply.
Data Tables
Table 1. Structural Comparison of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
